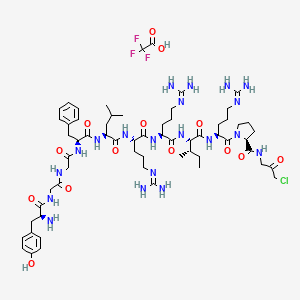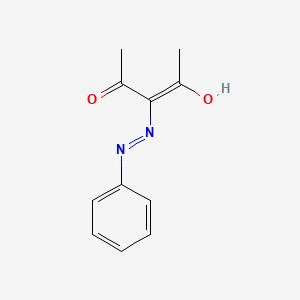
3-苯基腙戊烷-2,4-二酮
描述
3-Phenylhydrazonopentane-2,4-dione is a chemical compound with the molecular formula C11H12N2O2 . It has an average mass of 204.225 Da and a monoisotopic mass of 204.089874 Da .
Synthesis Analysis
The synthesis of 3-Phenylhydrazonopentane-2,4-dione and its analogues has been studied in the context of gas-phase thermolysis . Another study reported the synthesis of novel 3-substituted 2,4-pentane diones by the reaction of 2-(2,4-dioxopentan-3-yl)benzoic acid with various alcohols using dry HCl gas as a catalyst .Molecular Structure Analysis
The molecular structure of 3-Phenylhydrazonopentane-2,4-dione has been analyzed using various spectroscopic techniques . An X-ray crystallography study revealed that the compound crystallizes in the monoclinic system .Chemical Reactions Analysis
The chemical reactions involving 3-Phenylhydrazonopentane-2,4-dione have been studied in the context of gas-phase thermolysis . The compound and its analogues were subjected to gas-phase thermolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenylhydrazonopentane-2,4-dione include its molecular formula, average mass, and monoisotopic mass . More detailed physicochemical and solvatochromic properties have been studied for para-substituted phenylhydrazo pentane-2,4-diones .科学研究应用
气相动力学和热解
对3-苯基腙戊烷-2,4-二酮(3-PHPD)的研究探索了其气相动力学和热解。Al-Awadi 等人(1998 年)研究了 3-PHPD 的衍生物和类似物的热解,深入了解了其在不同温度下的阿累尼乌斯参数和反应速率。这项研究有助于理解 3-PHPD 在热条件下的化学行为 (Al-Awadi 等人,1998 年)。
理化和溶剂变色性质
Mahmudov 等人(2011 年)合成了戊烷-2,4-二酮的新偶氮衍生物,包括 3-PHPD 衍生物。他们的研究包括通过各种光谱技术和热重法进行表征,考察了这些化合物的理化和溶剂变色性质。这项研究对于理解 3-PHPD 在不同溶剂和条件下的稳定性和行为至关重要 (Mahmudov 等人,2011 年)。
电化学研究
Jain 等人(1990 年)对硝基取代的腙化合物(包括 3-PHPD 衍生物)进行了电化学研究。这项研究提供了其电化学还原的详细机制,这对电化学和材料科学中的应用至关重要 (Jain 等人,1990 年)。
量子化学计算和光谱研究
Maharramov 等人(2010 年)使用各种光谱方法和量子化学计算探索了 3-PHPD 的结构和互变异构特征。这项研究提供了对 3-PHPD 的分子结构和稳定性的重要见解,这对于其在各个科学领域的潜在应用至关重要 (Maharramov 等人,2010 年)。
氢键强度和振动分配
Zahedi-Tabrizi 等人(2015 年)通过密度泛函理论 (DFT) 计算研究了 3-PHPD 衍生物的分子结构。他们的研究提供了有关这些化合物的氢键强度和振动特征的宝贵数据,有助于理解它们的化学键合和相互作用 (Zahedi-Tabrizi 等人,2015 年)。
属性
IUPAC Name |
(Z)-4-hydroxy-3-phenyldiazenylpent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(14)11(9(2)15)13-12-10-6-4-3-5-7-10/h3-7,14H,1-2H3/b11-8-,13-12? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQPZXNYDGBBOU-QGBMQYPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C)/N=NC1=CC=CC=C1)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylhydrazonopentane-2,4-dione | |
CAS RN |
6134-57-2 | |
| Record name | WLN: 1VYV1&UNMR | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-Phenylhydrazonopentane-2,4-dione and its analogues influence their decomposition rates in the gas phase?
A1: The research paper investigates the gas-phase thermolysis of six analogues of 3-Phenylhydrazonopentane-2,4-dione, along with the compound itself and pentane-2,4-dione []. The study reveals that the decomposition rates, characterized by Arrhenius parameters (activation energy and pre-exponential factor), are influenced by the substituents on the phenylhydrazone and pentane-2,4-dione moieties. For instance, electron-withdrawing groups like cyano groups tend to increase the rate of decomposition, while electron-donating groups like methoxy groups have the opposite effect. The proposed mechanism involves a six-membered cyclic transition state, suggesting a concerted elimination pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,10-Dibromo-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B1496409.png)

![Methyl 4-(4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)benzoate](/img/structure/B1496417.png)
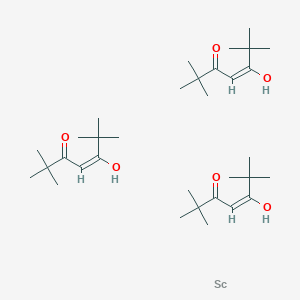
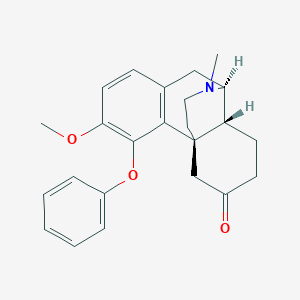
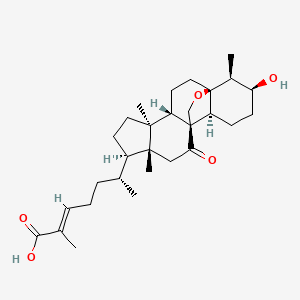

![(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,4,6-trimethylphenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B1496438.png)

![(4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496444.png)

